YLF-466D

Description

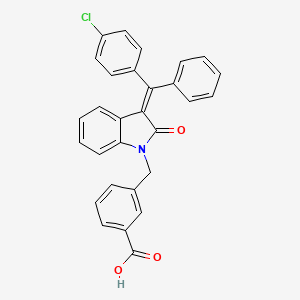

Structure

3D Structure

Properties

IUPAC Name |

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOVHROVFJFAH-CYYJNZCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of YLF-466D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel small molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an antiplatelet agent. Through the activation of AMPK, this compound initiates a downstream signaling cascade involving endothelial nitric oxide synthase (eNOS) and cyclic nucleotides, ultimately leading to the inhibition of platelet aggregation. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, they become activated and aggregate to form a hemostatic plug. However, aberrant platelet activation can lead to thrombotic diseases such as myocardial infarction and stroke. Consequently, antiplatelet therapy is a cornerstone in the prevention and treatment of cardiovascular diseases. This compound has emerged as a promising antiplatelet agent with a distinct mechanism of action centered on the activation of AMP-activated protein kinase (AMPK).

AMPK is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a cellular energy sensor. Its activation triggers a switch from anabolic to catabolic pathways to restore cellular energy balance. In platelets, AMPK activation has been shown to exert an inhibitory effect on their aggregation.

Core Mechanism of Action: AMPK Activation

The primary mechanism of action of this compound is the direct activation of AMPK.[1] While the precise binding site of this compound on the AMPK complex has not been explicitly determined in the available literature, it is hypothesized to bind to the allosteric drug and metabolite (ADaM) site. This site is a cleft located between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit.[1] Binding of small molecule activators to the ADaM site can allosterically activate AMPK and protect it from dephosphorylation, thereby sustaining its activity.[1][2][3]

The activation of AMPK by this compound is concentration-dependent, with significant activation observed in the range of 50-150 μM in isolated human platelets. This activation is a critical initiating event for the downstream antiplatelet effects of the compound.

Downstream Signaling Pathway

The activation of AMPK by this compound initiates a well-defined signaling cascade within platelets, culminating in the inhibition of their aggregation. This pathway involves the modulation of key downstream effectors.

eNOS Phosphorylation and Nitric Oxide Production

Activated AMPK directly phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177. eNOS is responsible for the production of nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation.

Elevation of Cyclic Nucleotides: cGMP and cAMP

The increased production of NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This compound treatment also leads to an elevation of cyclic adenosine monophosphate (cAMP) levels in platelets. Both cGMP and cAMP are crucial second messengers that mediate inhibitory signals in platelets.

VASP Phosphorylation

The rise in intracellular cGMP and cAMP levels activates their respective protein kinases, protein kinase G (PKG) and protein kinase A (PKA). These kinases then phosphorylate the vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157. Phosphorylated VASP is a key inhibitor of platelet activation and aggregation.

The entire signaling cascade from AMPK activation to the inhibition of platelet aggregation is effectively blocked by pretreatment with AMPK inhibitors such as compound C (CC) and ara-A, confirming the central role of AMPK in the mechanism of action of this compound.

Quantitative Data

The antiplatelet efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration Range | 50-150 μM | Isolated Human Platelets |

| Platelet Agonist | IC50 Value (μM) | Assay Condition | Reference |

| Thrombin | ~84 | Isolated Human Platelets | |

| ADP | ~55 | Isolated Human Platelets | |

| Collagen | ~87 | Isolated Human Platelets |

Potential Off-Target Effects

While this compound is characterized as an AMPK activator, comprehensive studies on its off-target effects are not yet publicly available. It is important for researchers to consider that small molecule inhibitors and activators can sometimes exhibit activity against unintended targets. For instance, some other AMPK activators have been reported to have off-target effects. Therefore, in any new experimental system, it is prudent to include appropriate controls to verify that the observed effects of this compound are indeed mediated through AMPK activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation using light transmission aggregometry.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet agonists (e.g., thrombin, ADP, collagen)

-

This compound

-

Saline

-

Light transmission aggregometer

Procedure:

-

Preparation of PRP and PPP:

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with continuous stirring.

-

Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

IC50 values are calculated by plotting the percentage of inhibition of aggregation against the concentration of this compound.

-

Western Blotting for Protein Phosphorylation

This protocol is for detecting the phosphorylation status of AMPK, eNOS, and VASP.

Materials:

-

Washed platelets

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-AMPK, anti-AMPK, anti-phospho-eNOS, anti-eNOS, anti-phospho-VASP, anti-VASP)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescent substrate

Procedure:

-

Platelet Treatment and Lysis:

-

Treat washed platelets with this compound or vehicle control for the desired time.

-

Lyse the platelets with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Measurement of Intracellular cGMP and cAMP

This protocol describes the quantification of cyclic nucleotides using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Washed platelets

-

This compound

-

0.1 M HCl

-

cGMP and cAMP ELISA kits

Procedure:

-

Sample Preparation:

-

Treat washed platelets with this compound or vehicle control.

-

Stop the reaction by adding ice-cold 0.1 M HCl to lyse the cells and inactivate phosphodiesterases.

-

Centrifuge the samples to pellet the cellular debris.

-

-

ELISA Assay:

-

Follow the instructions provided with the commercial cGMP or cAMP ELISA kit.

-

Typically, this involves adding the supernatant from the lysed platelets to a microplate pre-coated with an anti-cGMP or anti-cAMP antibody.

-

A competitive binding reaction occurs between the sample's cyclic nucleotide and a fixed amount of HRP-labeled cyclic nucleotide.

-

After washing, a substrate solution is added, and the color development is stopped.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of cGMP or cAMP in the samples based on a standard curve generated with known concentrations of the cyclic nucleotide.

-

Conclusion

This compound represents a novel approach to antiplatelet therapy through its targeted activation of AMPK. The subsequent signaling cascade, involving eNOS, cGMP, cAMP, and VASP, provides a clear and well-defined mechanism for its inhibitory effects on platelet aggregation. The quantitative data demonstrate its potency in inhibiting aggregation induced by various physiological agonists. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other AMPK activators in the context of thrombosis and hemostasis. Further research into its specific binding interactions with AMPK and its broader pharmacological profile will be crucial for its potential development as a therapeutic agent.

References

YLF-466D: A Potent Activator of AMP-Activated Protein Kinase for Antiplatelet Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). It details the compound's potent inhibitory effects on platelet aggregation and elucidates its mechanism of action through the AMPK signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for the cited studies, and visualizes the relevant signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development who are interested in the therapeutic potential of AMPK activators.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK has emerged as a promising therapeutic strategy for a variety of metabolic diseases. In the context of hematology, AMPK activation in platelets has been shown to inhibit their aggregation, a key process in thrombosis. This compound has been identified as a potent, newly developed activator of AMPK with significant antiplatelet activity. This guide explores the scientific data supporting the role of this compound as a promising candidate for antiplatelet therapy.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in activating AMPK and inhibiting platelet aggregation.

Table 1: Inhibitory Effect of this compound on Platelet Aggregation

| Agonist | IC50 (μM) |

| Thrombin | 84 |

| ADP | Not explicitly quantified, but effective inhibition observed |

| Collagen | Not explicitly quantified, but effective inhibition observed |

Table 2: Activation of AMPK and Downstream Signaling by this compound

| Parameter | Effective Concentration Range (μM) | Key Findings |

| AMPK Phosphorylation (Thr172) | 50 - 150 | Concentration-dependent increase in phosphorylation. |

| eNOS Phosphorylation (Ser1177) | 50 - 150 | Concentration-dependent increase in phosphorylation. |

| VASP Phosphorylation (Ser239 & Ser157) | 50 - 150 | Concentration-dependent increase in phosphorylation. |

| cGMP and cAMP Levels | 50 - 150 | Elevation of cyclic nucleotide levels. |

Signaling Pathway and Mechanism of Action

This compound exerts its antiplatelet effect by activating AMPK, which in turn initiates a downstream signaling cascade. The activated AMPK phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177. This leads to the production of nitric oxide (NO), which then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). The increase in cGMP, along with an elevation in cyclic adenosine monophosphate (cAMP), activates protein kinase G (PKG) and protein kinase A (PKA), respectively. These kinases then phosphorylate vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157, ultimately leading to the inhibition of platelet aggregation.

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Preparation of Washed Platelets

-

Blood Collection: Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Platelet Isolation: Treat the PRP with a platelet activation inhibitor (e.g., prostacyclin) and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) and repeat the high-speed centrifugation step.

-

Final Resuspension: Resuspend the final platelet pellet in a suitable buffer for subsequent assays and adjust the platelet concentration as required.

Caption: Workflow for the preparation of washed platelets.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Sample Preparation: Place a defined volume of the washed platelet suspension into an aggregometer cuvette with a stir bar.

-

Incubation: Incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Agonist Addition: Induce platelet aggregation by adding a platelet agonist such as thrombin, ADP, or collagen.

-

Measurement: Record the change in light transmission through the platelet suspension over time using a light transmission aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the concentration-response curve.

Western Blot Analysis for Protein Phosphorylation

-

Platelet Lysis: Lyse the this compound-treated and control platelet samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (Thr172), eNOS (Ser1177), and VASP (Ser239 and Ser157), as well as with antibodies for the total forms of these proteins.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent activator of AMPK that effectively inhibits platelet aggregation in a concentration-dependent manner. Its mechanism of action is well-defined, involving the activation of the eNOS/NO/cGMP/PKG signaling pathway, leading to the phosphorylation of VASP. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound as a novel antiplatelet agent. Further preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile.

The Discovery and Synthesis of YLF-466D: A Novel AMP-Activated Protein Kinase (AMPK) Activator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel, potent, small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Identified as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, this compound has demonstrated significant potential as a preclinical drug candidate for metabolic diseases and myocardial ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Introduction: The Discovery of a Novel AMPK Activator

The discovery of this compound stems from the extensive research into therapeutic agents targeting AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor, activated during periods of metabolic stress, and plays a crucial role in regulating glucose and lipid metabolism. Its activation is a promising strategy for the treatment of metabolic disorders such as type 2 diabetes and obesity. While the specific details of the initial screening and lead optimization for this compound are not publicly available, the development of synthetic AMPK activators often involves high-throughput screening of chemical libraries to identify compounds that allosterically activate the AMPK complex.

This compound emerged as a promising candidate due to its potent activation of AMPK and its subsequent effects on downstream signaling pathways. Its chemical structure, featuring an oxindole core, is distinct from many other classes of AMPK activators.

Synthesis of this compound

A scalable and efficient synthesis of this compound has been developed, enabling the production of kilogram quantities to support preclinical studies. The process is highlighted by a palladium-catalyzed C–H activation, which allows for a geometry-selective and robust synthesis.

Experimental Protocol: Scalable Synthesis of this compound

While the full, detailed experimental protocol from the primary literature is not publicly accessible, the key steps of the optimized synthesis are outlined below based on available information.

The synthesis of this compound involves a multi-step process that culminates in a highly pure active pharmaceutical ingredient (API). The key features of the synthesis include:

-

Palladium-Catalyzed C–H Activation: This critical step allows for the efficient and stereoselective formation of the core structure of this compound.

-

Geometry-Selective Preparation: The process is designed to selectively produce the desired geometric isomer, which is crucial for its biological activity.

-

Effective Impurity Purging: The synthesis incorporates steps to effectively remove impurities, ensuring a high-purity final product.

-

Low Levels of Residual Solvents: The final API is produced with minimal residual solvents, meeting the stringent requirements for preclinical and potential clinical use.

The development of this scalable process has been instrumental in advancing the preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound is a direct activator of AMPK. Its mechanism of action has been primarily elucidated through its antiplatelet effects. This compound activates AMPK in platelets, which in turn stimulates endothelial nitric oxide synthase (eNOS). This leads to an increase in nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). The elevated cGMP levels activate protein kinase G (PKG), ultimately leading to the inhibition of platelet aggregation.

Signaling Pathway of this compound in Platelets

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Assay Type |

| AMPK Activation | Concentration-dependent (50-150 µM) | Isolated Platelets |

Table 2: Inhibition of Platelet Aggregation by this compound

| Agonist | IC50 Value |

| Thrombin | ~84 µM |

| ADP | ~55 µM |

| Collagen | ~87 µM |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While the full experimental details for this compound are not publicly available, this section outlines the general methodologies for the key experiments cited.

AMPK Activation Assay

-

Objective: To determine the effect of this compound on the activation of AMPK in a cellular context.

-

General Procedure:

-

Isolate platelets from whole blood.

-

Incubate the isolated platelets with varying concentrations of this compound (e.g., 50, 100, 150 µM) for a specified time.

-

Lyse the platelets to extract proteins.

-

Perform Western blot analysis to detect the phosphorylation of AMPK at Threonine 172 (a marker of AMPK activation) using a phospho-specific antibody.

-

Use an antibody against total AMPK as a loading control.

-

Quantify the band intensities to determine the relative increase in AMPK phosphorylation.

-

Platelet Aggregation Assay

-

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.

-

General Procedure:

-

Prepare platelet-rich plasma (PRP) from whole blood.

-

Pre-incubate the PRP with different concentrations of this compound or vehicle control.

-

Induce platelet aggregation by adding an agonist (e.g., thrombin, ADP, or collagen) to the PRP in an aggregometer.

-

Monitor the change in light transmittance over time to measure the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Experimental Workflow

Preclinical Development and Future Directions

The successful kilogram-scale synthesis of this compound has paved the way for extensive preclinical evaluation. While published in vivo efficacy, pharmacokinetic, and toxicology data are not yet available, the production of large quantities of the compound suggests that such studies are likely underway.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of metabolic diseases and myocardial ischemia-reperfusion injury.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Toxicology studies: Assessing the safety profile of this compound in preclinical models.

-

Elucidation of broader mechanisms: Investigating the effects of this compound on other AMPK-mediated pathways in various cell types.

The promising in vitro profile and the availability of a scalable synthesis make this compound a compelling candidate for further drug development. The scientific community awaits the publication of in vivo data to fully assess its therapeutic potential.

YLF-466D: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK), has demonstrated significant antiplatelet activity. This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by this compound, focusing on its mechanism of action in platelets. It is intended to be a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the involved signaling cascades. The core of this compound's function lies in its ability to activate AMPK, which subsequently triggers a cascade of downstream events culminating in the inhibition of platelet aggregation. This document elucidates this pathway, providing a foundational understanding for future research and therapeutic development.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases. AMP-activated protein kinase (AMPK) has emerged as a key regulator of cellular energy homeostasis and has been identified as a therapeutic target for various metabolic and cardiovascular diseases. In platelets, AMPK activation is known to stimulate inhibitory signaling pathways. This compound, chemically identified as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, is a recently developed activator of AMPK.[1] This guide details the molecular mechanism by which this compound exerts its antiplatelet effects through the activation of the AMPK signaling pathway.

Core Signaling Pathway of this compound in Platelets

This compound's primary mechanism of action is the activation of AMPK in platelets. This activation is concentration-dependent and initiates a signaling cascade that ultimately inhibits platelet aggregation.[1] The key steps in this pathway are:

-

AMPK Activation: this compound directly activates AMPK. This is observed through the phosphorylation of AMPK at Threonine 172 (Thr172).[2]

-

eNOS Phosphorylation: Activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS) at Serine 1177 (Ser1177).[1]

-

Cyclic Nucleotide Elevation: The phosphorylation of eNOS leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1]

-

VASP Phosphorylation: Elevated levels of cGMP and cAMP lead to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 (Ser239) and Serine 157 (Ser157).

-

Inhibition of Platelet Aggregation: The phosphorylation of VASP is a key event in the inhibition of platelet aggregation induced by various agonists such as thrombin, ADP, and collagen.

The anti-aggregatory effect of this compound is abolished by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming that the observed effects are mediated through the AMPK pathway.

Signaling Pathway Diagram

Caption: this compound signaling cascade in platelets.

Quantitative Data

The antiplatelet effects of this compound are dose-dependent. The following tables summarize the available quantitative data on its efficacy.

Table 1: this compound Inhibition of Platelet Aggregation

| Agonist | IC₅₀ (μM) |

| Thrombin | ~84 |

| ADP | ~55 |

| Collagen | ~87 |

| Data sourced from MedchemExpress, citing Liu Y, et al. Eur J Pharmacol. 2015. |

Table 2: Effective Concentration Range of this compound

| Parameter | Concentration Range (μM) | Observation |

| AMPK Activation | 50 - 150 | Concentration-dependent increase in phosphorylation. |

| Platelet Aggregation Inhibition | 50 - 150 | Highest efficacy observed at 150 μM. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Preparation of Washed Platelets

-

Blood Collection: Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet Pelleting: Treat the PRP with apyrase and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without calcium) and repeat the centrifugation step.

-

Final Resuspension: Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer containing 1 mM CaCl₂) to the desired concentration for subsequent assays.

Platelet Aggregation Assay

-

Sample Preparation: Place a defined volume of washed platelet suspension into an aggregometer cuvette with a stir bar.

-

Incubation with this compound: Add varying concentrations of this compound (e.g., 50, 100, 150 μM) or vehicle control to the platelet suspension and incubate for a specified time (e.g., 3 minutes) at 37°C with stirring.

-

Agonist Addition: Induce platelet aggregation by adding a platelet agonist such as thrombin, ADP, or collagen.

-

Measurement: Monitor the change in light transmittance using a light transmission aggregometer for a set period (e.g., 5-10 minutes). The extent of aggregation is quantified as the maximum change in light transmission.

-

Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle-treated control. Determine the IC₅₀ value for each agonist.

Experimental Workflow: Platelet Aggregation Assay

Caption: Workflow for platelet aggregation assay.

Western Blot for Protein Phosphorylation

-

Sample Treatment: Treat washed platelets with this compound at various concentrations for a specified time. For inhibitor studies, pre-incubate platelets with AMPK inhibitors (e.g., Compound C, ara-A) before adding this compound.

-

Cell Lysis: Lyse the treated platelets with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPK Thr172), eNOS (p-eNOS Ser1177), and VASP (p-VASP Ser239, p-VASP Ser157), as well as antibodies for the total proteins, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of cGMP and cAMP Levels

-

Sample Preparation: Treat washed platelets with this compound or vehicle control as described for the Western blot protocol.

-

Extraction: Stop the reaction and extract the cyclic nucleotides by adding a suitable reagent (e.g., cold ethanol or trichloroacetic acid).

-

Assay: Measure the levels of cGMP and cAMP in the extracts using commercially available Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration of the platelet lysate.

Conclusion

This compound is a potent activator of the AMPK signaling pathway in platelets, leading to the inhibition of platelet aggregation. Its mechanism of action involves the sequential phosphorylation of AMPK, eNOS, and VASP, coupled with an increase in intracellular cGMP and cAMP levels. The data presented in this guide provide a solid foundation for understanding the therapeutic potential of this compound as an antiplatelet agent. Further in vivo and clinical studies are warranted to validate its efficacy and safety for the treatment of thrombotic disorders. This technical guide serves as a resource for the design and execution of such future investigations.

References

Preliminary Studies on the Biological Activity of YLF-466D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial biological activity studies of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). The data presented herein focuses on its antiplatelet effects and underlying mechanism of action.

Core Findings: this compound as an Antiplatelet Agent

This compound has been identified as a potent inhibitor of platelet aggregation.[1] Its mechanism of action is attributed to the activation of AMPK, a key regulator of cellular energy homeostasis.[2][3] Activation of AMPK in platelets by this compound initiates a signaling cascade that ultimately suppresses platelet aggregation induced by various agonists.[2]

Quantitative Analysis of Antiplatelet Activity

This compound demonstrates a concentration-dependent inhibition of platelet aggregation. The half-maximal inhibitory concentrations (IC50) against different platelet agonists are summarized below.

| Agonist | IC50 (μM) |

| Thrombin | 84 |

| ADP | 55 |

| Collagen | 87 |

Data sourced from MedchemExpress product information, citing Liu Y, et al. Eur J Pharmacol. 2015 Aug 5;760:81-7.

Treatment of isolated platelets with this compound resulted in a concentration-dependent activation of AMPK within the range of 50-150 μM.[2] The highest efficacy for its anti-aggregatory effects was observed at a concentration of 150 μM.

Mechanism of Action: The AMPK-eNOS-cGMP Signaling Pathway

This compound exerts its antiplatelet effect by activating the AMPK signaling pathway. This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and its downstream effectors. The key steps in this pathway are:

-

AMPK Activation: this compound directly activates AMPK in platelets. This has been confirmed by observing the activation-dependent phosphorylation of AMPK at Threonine 172.

-

eNOS Phosphorylation: Activated AMPK phosphorylates and activates eNOS at Serine 1177.

-

Cyclic Nucleotide Elevation: The activation of eNOS leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).

-

VASP Phosphorylation: Elevated cyclic nucleotides subsequently lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.

-

Inhibition of Platelet Aggregation: Phosphorylated VASP is associated with the inhibition of platelet aggregation.

The anti-aggregatory effects of this compound were abolished by pretreatment with AMPK inhibitors, Compound C and ara-A, confirming that the observed antiplatelet activity is mediated by AMPK.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound.

In Vitro Platelet Aggregation Assay

This assay is used to measure the ability of a compound to inhibit platelet aggregation induced by various agonists.

1. Preparation of Washed Platelets:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with apyrase and incubate at 37°C for 15 minutes.

-

Acidify the PRP with acid-citrate-dextrose (ACD) solution.

-

Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) and centrifuge again.

-

Finally, resuspend the washed platelets in a suspension buffer to the desired concentration.

2. Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C.

-

Add the platelet suspension to an aggregometer cuvette with a stir bar.

-

Incubate the platelets with various concentrations of this compound or vehicle control for a specified time (e.g., 3 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

-

Monitor the change in light transmittance through the platelet suspension over time using a light transmission aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to that of the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation of specific proteins, such as AMPK and VASP, in response to this compound treatment.

1. Sample Preparation:

-

Treat washed platelets with this compound at various concentrations and for different time points.

-

Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in a sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-VASP (Ser239), or anti-phospho-VASP (Ser157)).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-AMPKα or anti-VASP).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies: Whole Blood Aggregation

In addition to studies on isolated platelets, this compound has been shown to attenuate whole blood aggregation induced by collagen.

Animal Model Protocol:

-

Blood is collected from the abdominal aorta of anesthetized rats using 3.2% sodium citrate as an anticoagulant.

-

The blood is diluted with normal saline.

-

The whole blood is incubated with this compound (in the range of 50-150 μM) for 3 minutes.

-

Aggregation is induced with collagen (e.g., 7.5 μg/mL).

-

Aggregation is assessed by measuring the change in impedance with a whole blood aggregometer.

Summary and Future Directions

The preliminary studies on this compound provide strong evidence for its role as an antiplatelet agent. Its mechanism of action through the activation of the AMPK signaling pathway is well-supported by the initial findings. The in vitro and in vivo data suggest that this compound holds potential for further development as an antiplatelet therapeutic. Future research should focus on in-depth in vivo efficacy and safety studies, as well as pharmacokinetic and pharmacodynamic profiling to validate its clinical potential.

References

In Vitro Characterization of YLF-466D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In vitro studies have demonstrated its potential as an antiplatelet agent. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, effects on platelet aggregation, and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the cited assays, and includes visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an activator of AMP-activated protein kinase (AMPK). In platelets, the activation of AMPK by this compound initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation. This is achieved through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent downstream signaling pathway involving cyclic nucleotides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro characterization of this compound.

Table 1: Concentration-Dependent Activation of AMPK by this compound

| Concentration of this compound | AMPK Activation |

| 50-150 µM | Concentration-dependent activation observed in isolated platelets.[1] |

Table 2: Inhibition of Platelet Aggregation by this compound

| Agonist | Effect of this compound |

| Thrombin | Effective inhibition of aggregation.[1] |

| ADP | Effective inhibition of aggregation.[1] |

| Collagen | Effective inhibition of aggregation in both isolated platelets and whole blood.[1] |

Signaling Pathway

This compound exerts its antiplatelet effect by activating the AMPK signaling cascade. This activation leads to the phosphorylation of eNOS at Serine 1177, which in turn elevates the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). These cyclic nucleotides then lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157, culminating in the inhibition of platelet aggregation. The effects of this compound on this pathway can be abolished by pretreatment with AMPK inhibitors such as Compound C and ara-A.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Platelet Aggregation Assay

This protocol outlines the procedure for measuring platelet aggregation in response to various agonists and the inhibitory effect of this compound.

Objective: To assess the effect of this compound on platelet aggregation induced by thrombin, ADP, and collagen.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists: Thrombin, ADP, Collagen

-

This compound

-

AMPK inhibitors (optional): Compound C, ara-A

-

Platelet aggregometer

-

Spectrophotometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human venous blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper layer of PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Place a sample of PRP in the aggregometer cuvette and set the baseline (0% aggregation). Use PPP to set the 100% aggregation mark.

-

Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 3 minutes).

-

For inhibitor studies, pre-incubate the PRP with an AMPK inhibitor (e.g., Compound C or ara-A) before adding this compound.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.

-

Western Blot Analysis of Protein Phosphorylation

This protocol describes the methodology to detect the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.

Objective: To determine the effect of this compound on the phosphorylation of AMPK, eNOS (at Ser1177), and VASP (at Ser239 and Ser157).

Materials:

-

Isolated platelets

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phosphorylated and total AMPK, eNOS, and VASP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Platelet Treatment and Lysis:

-

Isolate platelets and treat with various concentrations of this compound for the desired time.

-

Lyse the platelets with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

-

SDS-PAGE and Western Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated proteins of interest (p-AMPK, p-eNOS Ser1177, p-VASP Ser239, p-VASP Ser157) and total proteins overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

The in vitro characterization of this compound demonstrates its activity as a potent AMPK activator with significant antiplatelet effects. Its mechanism of action is well-defined, involving the activation of the AMPK/eNOS/cGMP/VASP signaling pathway. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound in thrombotic diseases. Further in vivo and clinical studies are warranted to validate these promising in vitro findings.

References

An In-depth Technical Guide on the Core Metabolic Regulatory Effects of YLF-466D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular compound YLF-466D, with a specific focus on its mechanism of action related to metabolic regulation. The information presented herein is based on preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound, chemically identified as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, is a novel small molecule activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial sensor and regulator of cellular energy homeostasis, playing a pivotal role in metabolic processes.[1] The activation of AMPK by this compound suggests its potential as a therapeutic agent in conditions where metabolic modulation is desired.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which this compound exerts its effects is the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a master regulator of metabolism, and its activation initiates a cascade of events aimed at restoring cellular energy balance. This includes the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.

The known signaling pathway initiated by this compound in platelets involves the following steps:

-

AMPK Activation: this compound directly or indirectly leads to the phosphorylation and activation of AMPK.

-

eNOS Phosphorylation: Activated AMPK then phosphorylates and activates endothelial nitric oxide synthase (eNOS) at the Ser1177 residue.[1]

-

Cyclic Nucleotide Elevation: This leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1]

-

VASP Phosphorylation: Subsequently, vasodilator-stimulated phosphoprotein (VASP) is phosphorylated at Ser239 and Ser157.

This signaling cascade has been primarily characterized in the context of its antiplatelet effects, where it leads to the inhibition of platelet aggregation. However, the central role of AMPK suggests that this compound could have broader implications for metabolic regulation in other tissues.

Quantitative Data on this compound Activity

The following table summarizes the quantitative data available on the activity of this compound from in vitro studies on isolated platelets.

| Parameter | Concentration Range | Effect | Reference |

| AMPK Activation | 50-150 μM | Concentration-dependent activation | |

| Platelet Aggregation Inhibition | Not specified | Effective inhibition induced by thrombin, ADP, and collagen |

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies that have been used to characterize the effects of this compound.

4.1. Platelet Isolation and Preparation

-

Objective: To obtain isolated human platelets for in vitro assays.

-

Protocol:

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for a specified time.

-

Platelets are then pelleted from the PRP by centrifugation at a higher speed (e.g., 1000 x g).

-

The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins and other blood components.

-

The final platelet suspension is prepared in a suitable buffer at a standardized concentration for subsequent experiments.

-

4.2. Platelet Aggregation Assay

-

Objective: To measure the effect of this compound on platelet aggregation.

-

Protocol:

-

Isolated platelet suspensions are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Platelet aggregation is induced by the addition of agonists such as thrombin, ADP, or collagen.

-

Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension over time.

-

The extent of aggregation is quantified and compared between the this compound-treated and control groups.

-

To confirm the role of AMPK, similar experiments are performed with pre-treatment of platelets with AMPK inhibitors like Compound C or ara-A prior to the addition of this compound.

-

4.3. Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation state of key signaling proteins (AMPK, eNOS, VASP).

-

Protocol:

-

Isolated platelets are treated with this compound or a vehicle control for a specified time.

-

The platelets are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of AMPK, eNOS (Ser1177), and VASP (Ser239 and Ser157), as well as antibodies for the total forms of these proteins.

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the phosphorylated protein bands is normalized to the total protein bands to quantify the change in phosphorylation.

-

Visualizing the Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound in platelets.

Caption: Experimental workflow for characterizing this compound.

Broader Implications for Metabolic Regulation

While the current data on this compound is focused on platelet function, the activation of AMPK has well-established, broader effects on systemic metabolism. AMPK activation is known to:

-

Increase glucose uptake in muscle and other tissues.

-

Enhance fatty acid oxidation and inhibit fatty acid synthesis.

-

Suppress gluconeogenesis in the liver.

-

Promote mitochondrial biogenesis .

These effects collectively contribute to improved metabolic health and are key targets in the development of drugs for metabolic disorders such as type 2 diabetes and obesity. Therefore, this compound, as an AMPK activator, warrants further investigation for its potential therapeutic applications in these areas.

Future Directions

To fully elucidate the role of this compound in metabolic regulation, future research should focus on:

-

In vivo studies: Assessing the effects of this compound in animal models of metabolic disease.

-

Tissue-specific effects: Investigating the impact of this compound on AMPK signaling and metabolic pathways in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.

-

Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in vivo.

-

Safety and Toxicology: Evaluating the potential for any adverse effects.

Conclusion

This compound is a novel AMPK activator with demonstrated activity in platelets. Its core mechanism of action, the activation of a central metabolic regulator, suggests a therapeutic potential that may extend beyond antiplatelet therapy into the broader field of metabolic diseases. The data and protocols summarized in this guide provide a foundation for further research into the promising metabolic regulatory effects of this compound.

References

The Therapeutic Potential of YLF-466D: An In-Depth Technical Overview of a Novel AMPK Activator for Antiplatelet Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK), has demonstrated significant potential as an antiplatelet agent. In vitro studies have elucidated its mechanism of action, which involves the activation of the AMPK signaling cascade, leading to the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key signaling pathways, and detailed experimental protocols for its investigation. The information presented is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this compound and other AMPK activators in the context of thrombotic diseases.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to the formation of pathological thrombi, underlying acute cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, with the IUPAC name 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has emerged as a promising antiplatelet candidate through its activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK in platelets has been shown to inhibit their aggregation, making it an attractive target for novel antiplatelet therapies.[1] This document details the preclinical in vitro findings for this compound, outlining its therapeutic potential. To date, no in vivo, pharmacokinetic, or clinical trial data for this compound has been publicly reported.

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effects by directly activating AMPK.[1] This activation is concentration-dependent, with activity observed in the range of 50-150 μM.[1] The activation of AMPK is confirmed by the phosphorylation of its catalytic subunit at Threonine 172. The anti-aggregatory effect of this compound is mediated through the AMPK-dependent downstream signaling pathway involving endothelial nitric oxide synthase (eNOS).[1]

Activated AMPK phosphorylates eNOS at Serine 1177, leading to an increase in the production of nitric oxide (NO). NO, in turn, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, along with an observed increase in cyclic adenosine monophosphate (cAMP), lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157. Phosphorylated VASP is a key inhibitor of platelet activation and aggregation. The anti-aggregatory effects of this compound are abolished by pretreatment with AMPK inhibitors such as Compound C and ara-A, confirming the central role of AMPK in its mechanism of action.

Signaling Pathway Diagram

Caption: this compound signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of this compound.

Table 1: In Vitro Antiplatelet Activity of this compound

| Parameter | Value | Agonists | Reference |

| IC50 for Platelet Aggregation | 84 μM | Thrombin, ADP, Collagen | |

| Effective Concentration Range | 50 - 150 μM | Thrombin, ADP, Collagen |

Table 2: Key Molecular Effects of this compound in Platelets

| Molecular Target | Effect | Concentration Range | Reference |

| AMPK | Increased Phosphorylation (Thr172) | 50 - 150 μM | |

| eNOS | Increased Phosphorylation (Ser1177) | 50 - 150 μM | |

| VASP | Increased Phosphorylation (Ser239/Ser157) | 50 - 150 μM | |

| cGMP | Elevation | 50 - 150 μM | |

| cAMP | Elevation | 50 - 150 μM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the studies on this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is for measuring the effect of this compound on platelet aggregation induced by various agonists.

Experimental Workflow

Caption: Workflow for Platelet Aggregation Assay.

Methodology

-

Blood Collection: Collect human whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 20 minutes.

-

Incubation: Pre-incubate the PRP with various concentrations of this compound (e.g., 50, 100, 150 µM) or vehicle control (DMSO) for 5 minutes at 37°C in an aggregometer cuvette with stirring.

-

Aggregation Induction: Initiate platelet aggregation by adding a platelet agonist such as thrombin (e.g., 0.1 U/mL), ADP (e.g., 10 µM), or collagen (e.g., 2 µg/mL).

-

Data Recording: Measure the change in light transmission for at least 5 minutes using a light transmission aggregometer. The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.

Methodology

-

Platelet Preparation and Lysis: Prepare washed platelets from PRP and resuspend them in a suitable buffer. Treat the platelets with this compound at the desired concentrations and for the specified time. Lyse the platelets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172), total AMPK, phospho-eNOS (Ser1177), total eNOS, phospho-VASP (Ser239), phospho-VASP (Ser157), and total VASP.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular cGMP and cAMP Levels

This protocol is for quantifying the levels of cyclic nucleotides in platelets following treatment with this compound.

Methodology

-

Platelet Treatment: Treat washed platelets with this compound at various concentrations for a specified time.

-

Reaction Termination and Lysis: Stop the reaction by adding cold ethanol or trichloroacetic acid to precipitate proteins and extract the cyclic nucleotides.

-

Sample Preparation: Centrifuge the samples and collect the supernatant. Lyophilize or evaporate the supernatant to dryness and reconstitute in the assay buffer provided with the commercial ELISA kit.

-

ELISA Assay: Measure the cGMP and cAMP concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cGMP and cAMP in each sample based on the standard curve generated in the assay. Normalize the results to the protein concentration of the initial platelet lysate.

Future Directions and Conclusion

The in vitro data for this compound strongly suggest its potential as a novel antiplatelet agent with a distinct mechanism of action centered on the activation of AMPK. The well-defined signaling pathway provides a solid foundation for further development. However, to realize its therapeutic potential, several critical steps need to be undertaken:

-

In Vivo Efficacy Studies: Preclinical studies in animal models of thrombosis are essential to validate the antiplatelet efficacy of this compound in a physiological setting.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is required to assess its drug-like properties and safety profile.

-

Lead Optimization: Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of this compound.

-

Clinical Trials: Should preclinical studies prove successful, the progression of this compound or its analogs into clinical trials will be the ultimate step in determining its therapeutic value in humans.

References

YLF-466D: A Technical Guide to its Impact on Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its impact on protein phosphorylation cascades, particularly in the context of platelet function. This compound activates AMPK in a concentration-dependent manner, leading to the downstream phosphorylation of key signaling proteins, including endothelial nitric oxide synthase (eNOS) and vasodilator-stimulated phosphoprotein (VASP). This cascade of phosphorylation events ultimately results in the inhibition of platelet aggregation, suggesting a therapeutic potential for this compound in thromboembolic disorders. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Mechanism of Action: AMPK Activation and Downstream Phosphorylation

This compound exerts its primary effect through the activation of AMPK. This activation is confirmed by the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a critical step for its kinase activity. Once activated, AMPK initiates a signaling cascade that inhibits platelet aggregation.[1][2][3]

The key downstream targets of AMPK in platelets that are phosphorylated following treatment with this compound are:

-

Endothelial Nitric Oxide Synthase (eNOS): this compound treatment leads to the phosphorylation of eNOS at Serine 1177 (Ser1177).[1] This phosphorylation event enhances eNOS activity, leading to increased production of nitric oxide (NO), a potent inhibitor of platelet activation.

-

Vasodilator-Stimulated Phosphoprotein (VASP): this compound induces the phosphorylation of VASP at two key sites: Serine 239 (Ser239) and Serine 157 (Ser157).[1] VASP is a crucial regulator of actin dynamics and its phosphorylation state is linked to the inhibition of platelet aggregation.

This signaling pathway, initiated by this compound-mediated AMPK activation, represents a significant mechanism for the modulation of platelet function.

Quantitative Data

The following tables summarize the quantitative effects of this compound on AMPK activation and platelet aggregation.

| Parameter | Value | Conditions | Reference |

| AMPK Activation Range | 50-150 µM | Isolated Platelets | |

| Platelet Aggregation Inhibition (IC50) | |||

| Thrombin-induced | ~84 µM | Isolated Platelets | |

| ADP-induced | ~55 µM | Isolated Platelets | |

| Collagen-induced | ~87 µM | Isolated Platelets |

Table 1: Efficacy of this compound in AMPK Activation and Platelet Aggregation Inhibition.

Note: The detailed dose-response data for the phosphorylation of AMPK, eNOS, and VASP are based on the findings reported by Liu Y, et al. in the European Journal of Pharmacology, 2015.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on protein phosphorylation.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to various agonists, a method to assess the inhibitory effect of this compound.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted, typically to a concentration of 3 x 108 platelets/mL with platelet-poor plasma (PPP).

-

Pre-incubation: The PRP is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Agonist Addition: Platelet aggregation is induced by adding an agonist such as thrombin, ADP, or collagen.

-

Measurement: The change in light transmission is monitored using a platelet aggregometer at 37°C with constant stirring. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of aggregation is quantified, and IC50 values for this compound are calculated from the dose-response curves.

Western Blotting for Protein Phosphorylation

This protocol details the detection and quantification of the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.

Methodology:

-

Platelet Lysate Preparation:

-

Washed platelets are treated with different concentrations of this compound for a specified duration.

-

The reaction is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are clarified by centrifugation.

-

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (p-AMPK Thr172, p-eNOS Ser1177, p-VASP Ser239, p-VASP Ser157) and for the total forms of these proteins.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Conclusion

This compound is a potent activator of AMPK that initiates a well-defined protein phosphorylation cascade in platelets. By increasing the phosphorylation of AMPK, eNOS, and VASP, this compound effectively inhibits platelet aggregation induced by multiple agonists. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other AMPK activators in the field of thrombosis and hemostasis. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.

References

An In-depth Technical Guide to the Basic Research Applications of Volasertib (BI 6727)

For Researchers, Scientists, and Drug Development Professionals

Introduction